molecular formula C10H19N3O2S B8441176 4-(2,2-dimethylpropyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide

4-(2,2-dimethylpropyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide

Cat. No. B8441176
M. Wt: 245.34 g/mol
InChI Key: LBPLVPXXKHTEAV-UHFFFAOYSA-N
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Patent
US08193228B2

Procedure details

A solution of 5-(2,2-dimethylpropyl)-1H-imidazole, dimethylsulfamoyl chloride (25 mL), Et3N (45 mL) in CH2Cl2 (300 mL) was added DMAP (0.8 g). The reaction mixture was refluxed overnight. The solvent was evaporated and the residue was purified by silica gel chromatography to give the title compound as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:10])([CH3:9])[CH2:3][C:4]1[NH:8][CH:7]=[N:6][CH:5]=1.[CH3:11][N:12]([CH3:17])[S:13](Cl)(=[O:15])=[O:14].CCN(CC)CC>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH3:1][C:2]([CH3:10])([CH3:9])[CH2:3][C:4]1[N:8]=[CH:7][N:6]([S:13]([N:12]([CH3:17])[CH3:11])(=[O:15])=[O:14])[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC1=CN=CN1)(C)C
Name
Quantity
25 mL
Type
reactant
Smiles
CN(S(=O)(=O)Cl)C
Name
Quantity
45 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.8 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
CC(CC=1N=CN(C1)S(=O)(=O)N(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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